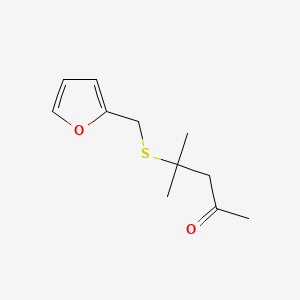

4-((2-Furylmethyl)thio)-4-methylpentan-2-one

Descripción

4-((2-Furylmethyl)thio)-4-methylpentan-2-one is a thioether-functionalized ketone with a molecular backbone consisting of a pentan-2-one core. The compound features a sulfur atom bonded to a 2-furylmethyl group (a furan ring substituted with a methylene group) at the 4-position of the pentanone chain, along with a methyl group at the same carbon. The molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.29 g/mol. Its structure combines the redox-active thioether group, a ketone moiety capable of hydrogen bonding, and a heteroaromatic furan ring, which contributes to its electronic and steric properties.

For example, reacting a 2-pentanone derivative with a thiol (e.g., 2-furylmethanethiol) under basic conditions (e.g., K₂CO₃ or NaH) could yield the target compound .

Propiedades

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-9(12)7-11(2,3)14-8-10-5-4-6-13-10/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTNPAOBBWQSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867100 | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64835-96-7 | |

| Record name | 4-[(2-Furanylmethyl)thio]-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Furylmethyl)thio)-4-methylpentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064835967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-furylmethyl)thio]-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic method for 4-((2-Furylmethyl)thio)-4-methylpentan-2-one involves the nucleophilic substitution reaction between 2-furylmethyl mercaptan (a thiol derivative of furan) and 4-methylpentan-2-one (a ketone). This reaction typically proceeds under basic conditions to facilitate the formation of the thioether bond.

- Reactants: 2-furylmethyl mercaptan and 4-methylpentan-2-one.

- Base catalysts: Sodium hydroxide or potassium carbonate are commonly used to deprotonate the thiol and activate it for nucleophilic attack.

- Solvents: Polar protic solvents such as ethanol or methanol.

- Temperature: The reaction mixture is heated to approximately 60–80°C.

- Time: Several hours of stirring to ensure complete conversion.

This method allows efficient coupling of the furan thiol with the ketone, yielding the target thioether compound.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and efficiency. Advanced techniques include:

- Continuous flow reactors: These allow precise control over reaction time and temperature, improving throughput and consistency.

- Microwave-assisted synthesis: This technique accelerates reaction rates and can improve yields by providing rapid and uniform heating.

These methods reduce energy consumption and reaction times compared to conventional batch processes, enabling more sustainable production.

Preparation Data and Stock Solution Formulation

For research and formulation purposes, this compound is prepared as stock solutions at various molarities. The following table summarizes the preparation volumes for different amounts of compound to achieve desired molar concentrations in solution:

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.7101 | 0.942 | 0.471 |

| 5 mg | 23.5505 | 4.7101 | 2.355 |

| 10 mg | 47.1009 | 9.4202 | 4.7101 |

This data assists in precise formulation for experimental and in vivo studies, ensuring accurate dosing and solubility.

Chemical Reaction Variations and Post-Synthesis Modifications

Beyond the initial synthesis, this compound can undergo further chemical transformations such as:

- Oxidation: To sulfoxides or sulfones using oxidants like hydrogen peroxide.

- Reduction: To thiols or thioethers under reducing conditions.

- Electrophilic substitution: On the furan ring for functional group diversification.

These transformations expand the utility of the compound in chemical synthesis and pharmaceutical research.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 2-furylmethyl mercaptan, 4-methylpentan-2-one |

| Catalysts/Base | Sodium hydroxide, potassium carbonate |

| Solvents | Ethanol, methanol |

| Reaction Temperature | 60–80°C |

| Reaction Time | Several hours |

| Industrial Techniques | Continuous flow reactors, microwave-assisted synthesis |

| Stock Solution Preparation | Molarity-specific volumes for 1 mg, 5 mg, 10 mg quantities at 1 mM, 5 mM, 10 mM concentrations |

| Post-Synthesis Modifications | Oxidation, reduction, electrophilic substitution |

Research Findings and Practical Notes

- The reaction requires careful control of pH and temperature to avoid side reactions.

- Solvent choice influences solubility and reaction rate; ethanol and methanol are preferred for their polarity and ability to dissolve both reactants.

- Industrial methods focus on scalability and environmental considerations, employing continuous flow and microwave techniques to reduce waste and energy use.

- Stock solutions are prepared with attention to solubility limits, often requiring physical methods such as vortexing, ultrasound, or mild heating to achieve clarity.

This comprehensive overview of the preparation methods for this compound integrates detailed synthetic protocols, industrial approaches, and formulation data, providing a professional and authoritative resource for researchers and industrial chemists alike.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Furylmethyl)thio)-4-methylpentan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions: room temperature to reflux.

Substitution: Bromine, nitric acid; reaction conditions: room temperature to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-((2-Furylmethyl)thio)-4-methylpentan-2-one has potential uses in medicinal chemistry due to its structural characteristics that may influence biological activity.

Case Study: Drug Development

- A study investigated the compound's efficacy as a potential drug candidate for treating specific conditions due to its unique thiol group, which can participate in redox reactions and interact with various biological targets. The compound's ability to modulate enzyme activity was highlighted, suggesting its role in drug formulation.

Toxicological Insights:

- According to assessments, the compound exhibits low acute toxicity via oral and dermal routes, with LD50 values ranging from 2520 to 4653 mg/kg in various animal models . This low toxicity profile supports its consideration for therapeutic applications.

Food Flavoring Applications

The compound is utilized as a flavoring agent in food and beverages due to its pleasant aroma and taste characteristics.

Flavor Profile:

- It is noted for imparting a distinctive flavor reminiscent of certain natural products, making it valuable in the food industry. Its application spans:

- Daily Flavoring: Used in various consumer food products.

- Tobacco Flavoring: Enhances the sensory experience of tobacco products.

Regulatory Status:

- The compound is recognized by FEMA (Flavor and Extract Manufacturers Association) as a safe additive for food applications, reinforcing its acceptance in the food industry .

Industrial Applications

In addition to food and pharmaceutical uses, this compound finds applications in industrial settings.

Chemical Manufacturing:

- As an intermediate in organic synthesis, it serves as a building block for producing other chemical compounds. Its reactivity allows it to be used in synthesizing more complex molecules.

Cosmetic Industry:

- The compound is also employed in cosmetic formulations due to its fragrance properties. It can be found in products like perfumes and personal care items.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Pharmaceuticals | Drug development | Low toxicity profile |

| Food Flavoring | Flavoring agent in foods and beverages | Distinctive aroma |

| Industrial Chemicals | Intermediate for organic synthesis | High reactivity |

| Cosmetics | Fragrance component | Pleasant scent |

Mecanismo De Acción

The mechanism of action of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic/Thioether Group

Key Takeaways :

- The 2-furylmethyl group distinguishes the compound from phenyl-based analogs by introducing a heteroaromatic ring. This oxygen atom can engage in hydrogen bonding and alter solubility compared to purely hydrophobic phenyl groups.

- Halogenated analogs (e.g., bromophenyl or difluorophenyl) exhibit enhanced reactivity or metabolic stability due to halogen-specific interactions .

Chain Length and Functional Group Variations

| Compound Name | Chain Length/Functional Group | Key Differences |

|---|---|---|

| This compound | Pentan-2-one backbone | Balanced hydrophobicity and steric profile |

| 4-((2,5-Difluorophenyl)thio)butan-2-one | Butan-2-one backbone | Shorter chain reduces molecular weight; may lower solubility in lipids |

| 4-Methylthio-2-pentanone | Methylthio group (no aromatic) | Simpler structure with higher volatility; limited biological specificity |

Key Takeaways :

- Longer carbon chains (e.g., pentanone vs. butanone) increase molecular weight and influence solubility and diffusion rates .

- Non-aromatic thioethers (e.g., methylthio) lack the electronic complexity required for targeted biomolecular interactions .

Electronic and Steric Effects

The 2-furylmethyl group introduces unique electronic effects compared to other substituents:

- Furan vs. Phenyl : The oxygen atom in furan creates a polarized electron distribution, enhancing dipole-dipole interactions. This contrasts with the electron-rich phenyl groups, which prioritize hydrophobic and π-π interactions .

Actividad Biológica

The compound 4-((2-Furylmethyl)thio)-4-methylpentan-2-one (CAS No. 64835-96-7) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 212.31 g/mol

- Boiling Point : Approximately 298.7 °C (predicted)

- Density : 1.068 g/cm³ (predicted)

- LogP : 1.724 (estimated)

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 212.31 g/mol |

| Boiling Point | 298.7 °C |

| Density | 1.068 g/cm³ |

| LogP | 1.724 |

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit antioxidant properties, which could be linked to its potential therapeutic applications in oxidative stress-related conditions.

Antioxidant Activity

Research indicates that compounds with similar structures often display significant antioxidant activity, which may protect cells from oxidative damage. The presence of the furylmethyl group could enhance this activity by stabilizing free radicals.

Sensory Properties in Wine

A notable study identified 4-S-glutathionyl-4-methylpentan-2-one , a derivative of the compound, in Sauvignon Blanc wine. This compound has a very low sensory threshold (3 ng/L), indicating its importance in the aroma profile of certain wine varieties. It is suggested that the biosynthesis of this compound is related to the presence of S-cysteinyl conjugates, highlighting the compound's relevance in food chemistry and sensory science .

Case Study 1: Identification in Wine

In a study published in Food Chemistry, researchers utilized high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the presence of 4-S-glutathionyl-4-methylpentan-2-one in grape juice extracts. The findings confirmed that this compound contributes to the aroma characteristics of Sauvignon Blanc wines, thereby influencing consumer perception and quality assessment .

Case Study 2: Potential Therapeutic Applications

Another investigation focused on the antioxidant properties of compounds structurally similar to This compound . In vitro assays demonstrated that these compounds could effectively scavenge free radicals, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.